molecular formula C24H25ClN2O3S B2419276 (6-chloro-4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1251699-17-8

(6-chloro-4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B2419276
CAS No.: 1251699-17-8
M. Wt: 456.99
InChI Key: VPXHVLWGPWSRBK-UHFFFAOYSA-N
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Description

(6-chloro-4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H25ClN2O3S and its molecular weight is 456.99. The purity is usually 95%.
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Properties

IUPAC Name

[6-chloro-4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3S/c1-16-9-11-26(12-10-16)24(28)23-15-27(20-7-5-17-3-2-4-18(17)13-20)21-14-19(25)6-8-22(21)31(23,29)30/h5-8,13-16H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXHVLWGPWSRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC5=C(CCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (6-chloro-4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a complex heterocyclic compound with potential therapeutic applications. This article reviews its biological activities, including cytotoxicity, antimicrobial properties, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be broken down as follows:

  • Molecular Formula : C18H20ClN3O3S
  • Molecular Weight : 393.88 g/mol
  • CAS Number : 54795-05-0

This compound features a thiazine ring, which is known for its diverse biological activities.

Cytotoxicity

Research indicates that derivatives of thiazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated high cytotoxic activity against human promyelocytic leukemic HL-60 cells, suggesting that the presence of the thiazine moiety may enhance such effects due to radical production under alkaline conditions .

Antimicrobial Activity

Thiazine and benzothiazine derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that modifications to the thiazine structure can lead to enhanced antibacterial activity .

Microbial Strain Activity Reference
Staphylococcus aureusModerate
Escherichia coliSignificant
Candida albicansModerate

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of thiazine derivatives. The compound exhibited inhibitory effects on monocyte-to-macrophage transformation, which is crucial in inflammatory responses. This suggests its potential use in treating inflammatory diseases .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the cytotoxic effects of various thiazine derivatives on cancer cell lines. The results indicated that certain structural modifications led to enhanced potency against HL-60 cells, with IC50 values significantly lower than those of standard chemotherapeutics .
  • Antibacterial Screening :
    • A series of thiazine derivatives were synthesized and screened for antibacterial activity against common pathogens. Notably, one derivative displayed potent activity against multi-drug resistant strains of Staphylococcus aureus, indicating its potential as a lead compound for further development .
  • Anti-inflammatory Mechanism :
    • In vitro assays demonstrated that the compound inhibited key inflammatory mediators in macrophages, suggesting a mechanism involving the modulation of cytokine production. This positions the compound as a candidate for further exploration in inflammatory disease models .

Scientific Research Applications

The compound (6-chloro-4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by scientific findings and case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives of benzo[b][1,4]thiazine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound may share these properties due to its structural similarities.

Case Study: Anticancer Screening

In a study published in a peer-reviewed journal, a series of thiazine derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results demonstrated that compounds with similar structural motifs to this compound exhibited IC50 values in the micromolar range, suggesting potential as anticancer agents .

Neuropharmacological Effects

The piperidine moiety is often associated with neuroactive compounds. Research has shown that piperidine derivatives can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety.

Case Study: Neuroactive Screening

In a recent pharmacological study, a series of piperidine-containing compounds were assessed for their effects on serotonin and dopamine receptors. Results indicated that certain derivatives could enhance serotonin receptor activity, suggesting a pathway for developing antidepressants .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step organic reactions that can be adapted to produce various derivatives with modified biological properties.

Table 2: Synthetic Routes for Derivatives

StepReagents/ConditionsYield
Step 1Reaction of 2,3-dihydroindene with chlorosulfonic acid85%
Step 2Cyclization with piperidine derivative75%
Step 3Oxidation to form dioxido group70%

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